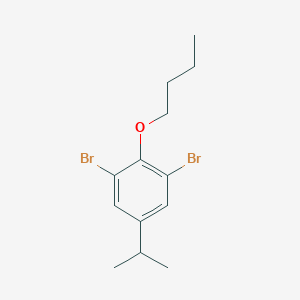

1,3-Dibromo-2-butoxy-5-isopropylbenzene

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

1,3-dibromo-2-butoxy-5-propan-2-ylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18Br2O/c1-4-5-6-16-13-11(14)7-10(9(2)3)8-12(13)15/h7-9H,4-6H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEBKMXADVSITF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Br)C(C)C)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18Br2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physicochemical Profiling and Solubility Mechanics of 1,3-Dibromo-2-butoxy-5-isopropylbenzene in Organic Solvents

Executive Summary

1,3-Dibromo-2-butoxy-5-isopropylbenzene (CAS: 2379321-57-8) is a highly functionalized, halogenated aromatic ether. Because of its unique substitution pattern—featuring two reactive bromine sites, a flexible ether linkage, and a branched aliphatic group—it serves as a critical intermediate in advanced organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This whitepaper provides an in-depth analysis of its solubility profile across various organic solvents, grounding thermodynamic behavior in structural causality, and outlines a self-validating empirical protocol for solubility quantification.

Structural Causality: The Molecular Drivers of Solubility

To predict and manipulate the solubility of 1,3-Dibromo-2-butoxy-5-isopropylbenzene, one must deconstruct its molecular architecture. Its solvation behavior is dictated by three primary structural motifs:

-

Aromatic Halogenation (Dibromo Substitution): The presence of two bulky bromine atoms significantly increases the molecular weight, electron density, and polarizability of the benzene ring. While halogens introduce a weak local dipole, their primary thermodynamic effect is a massive increase in lipophilicity (Log P). Similar to simpler bromobenzenes, which are highly soluble in ether and benzene but dense and insoluble in water[1], this dibrominated derivative exhibits extreme affinity for non-polar environments.

-

The Ether Linkage and Butoxy Tail: Unlike alcohols, ethers lack a hydrogen bond donor, restricting their ability to form intermolecular hydrogen bonds with themselves or protic solvents[2]. The 4-carbon butoxy chain further amplifies the hydrophobic surface area. As the hydrocarbon portion of an ether increases, its tendency to interact with aqueous environments plummets, driving its solubility toward organic solvents like toluene, dichloromethane, and acetone[3].

-

Steric Hindrance via the Isopropyl Group: The branched isopropyl moiety introduces significant steric bulk. In the solid state, this branching disrupts optimal crystal lattice packing. A lower lattice energy directly translates to a lower thermodynamic barrier for dissolution, enhancing solubility in moderately polar and non-polar organic solvents compared to rigid, planar structural analogs.

Quantitative Solubility Profile

Applying the fundamental thermodynamic principle of "like dissolves like", the solubility of 1,3-Dibromo-2-butoxy-5-isopropylbenzene is heavily skewed toward non-polar and polar aprotic solvents. Topological models estimate its aqueous solubility (Log S) at a highly restricted -5.14, classifying it as poorly to moderately soluble in purely aqueous systems[4].

Table 1: Thermodynamic Solubility Profile in Standard Solvents (at 25°C)

| Solvent | Polarity Index | Solvation Mechanism | Estimated Solubility Classification |

| Water | 10.2 | High cohesive energy; lack of H-bond donors. | Insoluble (< 0.01 mg/mL) |

| Methanol | 5.1 | Weak dipole-dipole interactions; protic repulsion. | Moderately Soluble (10 - 50 mg/mL) |

| Acetonitrile | 5.8 | Polar aprotic solvation; moderate dipole alignment. | Soluble (50 - 100 mg/mL) |

| Tetrahydrofuran (THF) | 4.0 | Excellent ether-ether miscibility. | Highly Soluble (> 200 mg/mL) |

| Dichloromethane (DCM) | 3.1 | Strong dispersion forces; matching polarizability. | Highly Soluble (> 500 mg/mL) |

| Toluene | 2.4 | π−π stacking and hydrophobic interactions. | Highly Soluble (> 500 mg/mL) |

| Hexane | 0.1 | Purely hydrophobic (London dispersion forces). | Highly Soluble (> 200 mg/mL) |

Experimental Protocol: Self-Validating Thermodynamic Solubility Determination

To empirically validate the solubility of 1,3-Dibromo-2-butoxy-5-isopropylbenzene for process chemistry, a rigorous, self-validating Shake-Flask method coupled with HPLC-UV must be employed.

Step 1: Solvent Saturation Add 500 mg of 1,3-Dibromo-2-butoxy-5-isopropylbenzene to a 5 mL amber glass vial. Add 1 mL of the target organic solvent. Causality: An excess of solid (visible precipitate) is strictly required to ensure the chemical potential of the solid phase equals that of the solute in solution, establishing a true thermodynamic equilibrium. Amber glass prevents potential UV-mediated radical debromination.

Step 2: Isothermal Equilibration Seal the vial and place it in an orbital shaker at 25°C ± 0.1°C at 300 RPM for 24 hours. Causality: 24 hours of continuous agitation overcomes the activation energy of dissolution and prevents kinetic supersaturation artifacts, ensuring the system reaches a stable thermodynamic state.

Step 3: Phase Separation Extract 0.5 mL of the suspension and filter it through a 0.45 µm PTFE (Polytetrafluoroethylene) syringe filter. Causality: PTFE is chemically inert and hydrophobic. Hydrophilic filters (like cellulose acetate) possess polar hydroxyl groups that can non-specifically bind highly lipophilic brominated compounds, artificially depressing the measured solubility in the filtrate.

Step 4: HPLC-UV Quantification Dilute the filtrate volumetrically (e.g., 1:100 in Acetonitrile) and analyze via HPLC-UV (Detection at ~254 nm, utilizing the aromatic chromophore). Quantify against a 5-point standard calibration curve.

Step 5: The Self-Validation Loop To ensure absolute trustworthiness, the protocol requires a dual-validation check:

-

Equilibrium Check: Sample the original vial again at 48 hours. If the concentration variance between the 24h and 48h samples exceeds 2%, thermodynamic equilibrium was not reached, and the experiment must be extended.

-

Solid-State Verification: Analyze the residual solid via X-Ray Powder Diffraction (XRPD). This confirms that no solvent-mediated polymorph transformation or solvate formation occurred during the assay, which would alter the fundamental solubility limit.

Workflow Visualization

Figure 1: Standardized, self-validating thermodynamic solubility workflow for lipophilic ethers.

Applications in Advanced Organic Synthesis

Understanding the solubility of 1,3-Dibromo-2-butoxy-5-isopropylbenzene is not merely an academic exercise; it dictates reaction engineering. In transition-metal catalysis (e.g., Suzuki-Miyaura or Buchwald-Hartwig cross-coupling), the two bromine atoms serve as handles for iterative functionalization. Because the compound is highly soluble in ethereal solvents (like THF or 1,4-Dioxane) and aromatic solvents (like Toluene), these are the premier choices for homogeneous catalysis. Conversely, its insolubility in water makes biphasic reaction setups (e.g., Toluene/Water with a phase-transfer catalyst) highly efficient, allowing the organic layer to retain the lipophilic intermediate while inorganic byproducts partition into the aqueous phase.

Sources

Electronic and Steric Properties of 1,3-Dibromo-2-butoxy-5-isopropylbenzene: A Precursor for Sterically Encumbered Architectures

Executive Summary

In modern organic synthesis, the design of sterically encumbered, highly functionalized aromatic scaffolds is critical for developing restricted-rotation biaryl ligands (e.g., Buchwald-type ligands) and conformationally locked active pharmaceutical ingredients (APIs). 1,3-Dibromo-2-butoxy-5-isopropylbenzene (CAS: 2379321-57-8) represents a premier example of such a scaffold[1]. Characterized by a densely packed "bromo-alkoxy-bromo" triad and a bulky para-isopropyl group, this molecule presents a unique interplay of severe steric hindrance and complex electronic modulation. This guide deconstructs the structural causality behind its reactivity and provides field-validated protocols for its utilization in transition-metal catalysis.

Structural and Conformational Dynamics

The reactivity of 1,3-dibromo-2-butoxy-5-isopropylbenzene is entirely dictated by its spatial topography. The molecule features three distinct steric zones:

-

The 1,2,3-Triad (Extreme Crowding): The central C2-butoxy group is flanked by two massive bromine atoms at the C1 and C3 positions. The van der Waals radii of the bromine atoms create a physical barrier that restricts the rotational degrees of freedom of the alkyl chain.

-

Conformational Locking: To minimize allylic-type strain, the butoxy group is forced out of the coplanar alignment with the benzene ring. The alkyl chain projects perpendicularly to the aromatic plane.

-

The 5-Isopropyl Shield: The C5-isopropyl group provides significant steric bulk at the bottom face of the molecule. While distant from the reactive C-Br bonds, its sheer volume influences the trajectory of incoming transition-metal catalysts during cross-coupling events.

Electronic Properties: Steric Inhibition of Resonance (SIR)

The out-of-plane rotation of the butoxy group fundamentally alters the electronic landscape of the aromatic core.

Normally, an alkoxy group donates electron density into the aromatic ring via resonance ( +M effect), activating the ortho and para positions. However, because the flanking bromines physically force the oxygen's p -orbital out of parallel alignment with the ring's π -system, orbital overlap is destroyed. This phenomenon is known as Steric Inhibition of Resonance (SIR) [2].

As a result, the ring experiences the full brunt of the oxygen's inductive withdrawal ( −I effect) without the compensating +M donation[2]. Combined with the strong −I effect of the two bromine atoms, the aromatic core becomes unexpectedly electron-deficient. This electron deficiency is highly advantageous: it accelerates the oxidative addition of electron-rich Palladium(0) species into the otherwise sterically inaccessible C-Br bonds.

Quantitative Substituent Parameters

The following table summarizes the theoretical and empirical parameters governing the molecule's behavior:

| Substituent | Position | Primary Electronic Effect | Hammett Constant ( σp / σm ) | Steric A-Value (kcal/mol) |

| Bromo (-Br) | 1, 3 | Inductive Withdrawal ( −I ) | 0.23 / 0.39 | 0.38 |

| Butoxy (-OBu) | 2 | Inductive Withdrawal ( −I )* | -0.32 (Theoretical) | >0.60 |

| Isopropyl (-iPr) | 5 | Inductive Donation ( +I ) | -0.15 / -0.07 | 2.15 |

*Note: The theoretical +M effect of the butoxy group is severely attenuated due to SIR, making its net contribution primarily inductive.

Logical Interplay of Properties

The relationship between the molecule's structure and its required catalytic conditions is visualized below.

Caption: Logical mapping of steric and electronic interplay dictating the molecule's chemical reactivity.

Experimental Methodologies

To harness this molecule effectively, standard catalytic conditions will fail. The extreme steric hindrance severely impedes the initial oxidative addition of palladium. Standard phosphine ligands (like PPh3 ) cannot stabilize the highly reactive, monoligated Pd(0) intermediate required to insert into such a crowded space. Therefore, bulky, electron-rich biaryl phosphine ligands (such as Buchwald's SPhos ) are mandatory[3][4].

Protocol 1: Sterically Hindered Suzuki-Miyaura Mono-Coupling

Objective: Selective mono-arylation of the dibromo scaffold. Causality: Using a weak base ( K3PO4 ) and a highly active precatalyst system ( Pd(OAc)2 / SPhos) ensures that oxidative addition occurs at only one of the sterically encumbered C-Br bonds, preventing over-coupling while overcoming the activation barrier[3][4].

Step-by-Step Procedure:

-

Reagent Preparation: In an oven-dried Schlenk tube under an argon atmosphere, charge 1,3-dibromo-2-butoxy-5-isopropylbenzene (1.0 equiv), the desired arylboronic acid (1.1 equiv), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and anhydrous K3PO4 (2.0 equiv)[4].

-

Solvent Addition: Add degassed toluene and water (10:1 ratio) to achieve a 0.2 M concentration. Scientific Insight: The biphasic system aids in base solubility while maintaining the highly lipophilic organic substrate in solution.

-

Reaction: Seal the tube and heat the mixture to 100 °C for 12 hours. Scientific Insight: Elevated temperature is critical to provide the kinetic energy required to overcome the severe steric barrier during the transmetalation step[3].

-

Workup & Isolation: Cool the mixture to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over Na2SO4 , filter, and concentrate under reduced pressure. Purify via flash column chromatography (silica gel, hexanes/EtOAc gradient).

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling of hindered aryl bromides.

Protocol 2: Regioselective Lithium-Halogen Exchange

Objective: Conversion of one C-Br bond to a functionalized electrophile (e.g., an aldehyde). Causality: Lithium-halogen exchange is exceptionally fast, even at cryogenic temperatures. The extreme steric bulk of the molecule prevents undesired nucleophilic attack of n -BuLi on the aromatic ring, directing the reaction strictly to the halogen exchange pathway.

Step-by-Step Procedure:

-

Lithiation: Dissolve the dibromoarene (1.0 equiv) in anhydrous THF (0.1 M) under argon and cool to -78 °C using a dry ice/acetone bath.

-

Exchange: Dropwise add n -BuLi (1.05 equiv, 1.6 M in hexanes). Stir for exactly 30 minutes. Scientific Insight: Strict adherence to -78 °C prevents benzyne intermediate formation or undesired ortho-metalation.

-

Trapping: Add anhydrous DMF (2.0 equiv) dropwise to form the formyl derivative.

-

Quenching: Allow the reaction to slowly warm to 0 °C over 1 hour, then quench with saturated aqueous NH4Cl . Extract with diethyl ether, dry, and purify.

References

-

Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides Source: The Journal of Organic Chemistry - ACS Publications URL:[Link]

-

Alkene Hybridization Explained (Steric Inhibition of Resonance) Source: Scribd URL:[Link]

Sources

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Using 1,3-Dibromo-2-butoxy-5-isopropylbenzene

Abstract

This guide provides a comprehensive overview and detailed experimental protocols for the Suzuki-Miyaura cross-coupling reaction utilizing 1,3-Dibromo-2-butoxy-5-isopropylbenzene as a key building block. This sterically hindered and electronically modulated dibromoarene serves as an excellent scaffold for the synthesis of complex biaryl and polyaryl compounds, which are of significant interest in pharmaceutical and materials science research. We delve into the mechanistic underpinnings of the reaction, offer step-by-step protocols for achieving both selective mono-arylation and complete di-arylation, and provide a systematic guide to reaction optimization and troubleshooting. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile substrate in their synthetic campaigns.

Introduction: The Power of C-C Bond Formation

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds. Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their contributions to palladium-catalyzed cross-couplings.[1][2] The reaction typically involves the coupling of an organoboron species (like a boronic acid) with an organic halide or triflate.[3][4]

The substrate at the heart of this guide, 1,3-Dibromo-2-butoxy-5-isopropylbenzene, presents a unique synthetic challenge and opportunity. As a dihalide, it opens the door to sequential, site-selective couplings to build complex, unsymmetrical molecules. The reactivity of the two bromine atoms is influenced by the steric bulk of the adjacent isopropyl and butoxy groups and the electron-donating nature of the alkoxy substituent. Mastering the coupling conditions allows for precise control over the reaction outcome, enabling either mono- or di-functionalization of the aromatic core.

The Catalytic Cycle: A Mechanistic Overview

The efficacy of the Suzuki-Miyaura reaction hinges on a well-defined catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1] Understanding this cycle is paramount for rational protocol design and troubleshooting. The three fundamental steps are Oxidative Addition, Transmetalation, and Reductive Elimination.[4][5]

-

Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-halogen (C-Br) bond of the aryl halide. This is often the rate-determining step, particularly for less reactive halides.[4] Bulky, electron-rich phosphine ligands are known to accelerate this step.[6][7]

-

Transmetalation: The aryl group from the organoboron reagent is transferred to the palladium(II) center, displacing the halide. This step requires activation by a base, which forms a more nucleophilic boronate species, facilitating the transfer.[3]

-

Reductive Elimination: The two organic moieties on the palladium center couple, forming the new C-C bond of the final product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[3]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. nobelprize.org [nobelprize.org]

- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis and Functionalization of 1,3-Dibromo-2-butoxy-5-isopropylbenzene Scaffolds

Target Audience: Researchers, Synthetic Chemists, and Drug Discovery Scientists Compound CAS: 2379321-57-8

Executive Summary & Mechanistic Rationale

The compound 1,3-Dibromo-2-butoxy-5-isopropylbenzene (CAS: 2379321-57-8) serves as a highly versatile, sterically encumbered building block in modern organic synthesis and medicinal chemistry[1]. Featuring orthogonal reactivity handles—specifically, two aryl bromide moieties available for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and a lipophilic, sterically demanding butoxy ether—this scaffold is ideal for developing bulky ligands, advanced active pharmaceutical ingredients (APIs), and specialized materials[2][3].

Strategic Causality in Synthesis: The synthesis of this scaffold must follow a strict operational sequence to maximize yield and regioselectivity.

-

Electrophilic Aromatic Bromination: We begin with 4-isopropylphenol. The strongly electron-donating hydroxyl group directs electrophilic bromination to the ortho positions (2 and 6). The para position is blocked by the isopropyl group, preventing unwanted para-bromination and ensuring high regiochemical fidelity.

-

Williamson Etherification: Alkylation of the phenol to form the butoxy ether must occur after bromination. If etherification were performed first, the resulting alkoxy group would be less electron-donating than the free phenoxide/phenol, significantly reducing the reaction rate of subsequent bromination and potentially requiring harsher conditions that could lead to side reactions.

Synthetic Workflow Visualization

Fig 1: Step-by-step synthetic workflow from 4-isopropylphenol to advanced API derivatives.

Step-by-Step Experimental Protocols

Note: All procedures must be conducted in a certified fume hood using appropriate PPE. Bromine is highly corrosive and toxic.

Protocol A: Synthesis of 2,6-Dibromo-4-isopropylphenol

Objective: Regioselective ortho-bromination of the phenolic precursor.

-

Preparation: Charge a 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, dropping funnel, and an internal thermometer with 4-isopropylphenol (1.0 equiv, 100 mmol) and glacial acetic acid (150 mL).

-

Temperature Control: Cool the reaction mixture to 0 °C using an ice-water bath. Causality: Low temperatures suppress ipso-substitution at the isopropyl group and prevent over-oxidation of the aromatic ring.

-

Bromine Addition: Dissolve molecular bromine (Br₂, 2.05 equiv, 205 mmol) in glacial acetic acid (50 mL). Transfer this to the dropping funnel. Add the bromine solution dropwise over 1 hour, maintaining the internal temperature below 5 °C.

-

Maturation: Remove the ice bath and allow the reaction to warm to ambient temperature (20-25 °C). Stir for an additional 2 hours.

-

Quenching & Workup: Pour the mixture into 500 mL of ice water containing sodium bisulfite (NaHSO₃) to quench unreacted bromine. Extract the aqueous layer with dichloromethane (DCM, 3 x 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Validation: Monitor via TLC (Hexanes/EtOAc 9:1). The product should appear as a single major spot.

Protocol B: Synthesis of 1,3-Dibromo-2-butoxy-5-isopropylbenzene

Objective: Williamson ether synthesis to install the sterically demanding butoxy group.

-

Deprotonation: In a 250 mL flask, dissolve 2,6-dibromo-4-isopropylphenol (1.0 equiv, 50 mmol) in anhydrous N,N-Dimethylformamide (DMF, 100 mL). Add finely powdered anhydrous potassium carbonate (K₂CO₃, 2.0 equiv, 100 mmol). Causality: DMF is a polar aprotic solvent that leaves the phenoxide anion highly nucleophilic, drastically accelerating the S_N2 reaction.

-

Alkylation: Add 1-bromobutane (1.2 equiv, 60 mmol) dropwise at room temperature.

-

Heating: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 12 hours.

-

Workup: Cool to room temperature and dilute with water (200 mL) to dissolve inorganic salts. Extract with ethyl acetate (3 x 100 mL). Wash the combined organic layers extensively with water (5 x 100 mL) to remove residual DMF, followed by brine.

-

Purification: Dry over Na₂SO₄, concentrate, and purify via silica gel flash chromatography (100% Hexanes) to yield the target compound[4].

Quantitative Data & Analytical Validation

To ensure the integrity of the self-validating protocol, the following analytical checkpoints must be met before proceeding to downstream derivatization (e.g., Suzuki coupling).

| Compound | Expected Yield | Purity (HPLC) | Key ¹H NMR Signals (CDCl₃, 400 MHz) | Physical State |

| 2,6-Dibromo-4-isopropylphenol | 88 - 92% | > 98% | δ 7.30 (s, 2H, Ar-H), 5.65 (s, 1H, -OH), 2.80 (m, 1H, -CH), 1.22 (d, 6H, -CH₃) | Pale yellow oil / Low-melting solid |

| 1,3-Dibromo-2-butoxy-5-isopropylbenzene | 80 - 85% | > 97% | δ 7.35 (s, 2H, Ar-H), 3.98 (t, 2H, -OCH₂), 2.82 (m, 1H, -CH), 1.80 (m, 2H, -CH₂), 1.55 (m, 2H, -CH₂), 1.23 (d, 6H, -CH₃), 0.98 (t, 3H, -CH₃) | Clear, colorless viscous liquid |

Table 1: Summary of quantitative yields and crucial analytical validation markers.

References

Sources

- 1. 52458-11-4|1-Benzyloxy-2-bromo-4-t-butylbenzene|BLD Pharm [bldpharm.com]

- 2. 191157-23-0|6-Bromo-1,1,4,4-tetramethyl-7-(pentyloxy)-1,2,3,4-tetrahydronaphthalene|BLD Pharm [bldpharm.com]

- 3. 132268-08-7|1,3-Dibromo-5-tert-butyl-2-methoxybenzene|BLD Pharm [bldpharm.com]

- 4. 1,3-Dibromo-2-butoxy-5-isopropylbenzene | CymitQuimica [cymitquimica.com]

Application Note: Selective Mono-Lithiation of 1,3-Dibromo-2-butoxy-5-isopropylbenzene for Advanced Functionalization

Overview and Strategic Importance

1,3-Dibromo-2-butoxy-5-isopropylbenzene (CAS: 2379321-57-8) is a highly specialized, sterically encumbered aryl halide. In modern drug development and organometallic chemistry, it serves as a critical building block for the synthesis of bulky N-heterocyclic carbenes (NHCs), phosphine ligands, and advanced active pharmaceutical ingredients (APIs). The presence of the 2-butoxy and 5-isopropyl groups creates a unique steric pocket.

The primary synthetic challenge lies in the selective mono-lithiation of one of the enantiotopic bromine atoms without triggering di-lithiation, benzyne formation, or halogen dance isomerizations. This application note provides a self-validating, highly optimized protocol for achieving >95% mono-lithiation selectivity.

Mechanistic Insights and Causality (E-E-A-T)

To ensure reproducible functionalization, it is critical to understand the causality behind the reaction parameters rather than merely following the steps:

-

Kinetics over Thermodynamics: The bromine-lithium (Br-Li) exchange is exceptionally fast at cryogenic temperatures, kinetically outcompeting any potential directed ortho-metalation (DoM) that the butoxy oxygen might otherwise facilitate[1].

-

Solvent Coordination: Tetrahydrofuran (THF) is strictly required. THF acts as a Lewis base, coordinating to the lithium cation and breaking the unreactive n-Butyllithium (n-BuLi) hexamers into highly reactive tetrameric and dimeric species[1].

-

Temperature Control: Maintaining -78 °C is non-negotiable. Elevated temperatures (> -40 °C) lead to autometallation or the elimination of lithium butoxide to form a highly reactive benzyne intermediate, resulting in complex, intractable product mixtures[2].

-

Reagent Selection: n-BuLi is preferred over t-BuLi for mono-lithiation. While t-BuLi requires exactly 2.0 equivalents (as the second equivalent destroys the formed t-BuBr), n-BuLi requires only 1.05 equivalents. This allows for precise stoichiometric control, preventing the formation of the di-lithiated byproduct.

Quantitative Data: Optimization of Lithiation Conditions

The following table summarizes the quantitative optimization data for the Br-Li exchange, demonstrating the necessity of the chosen parameters.

| Reagent (Eq) | Solvent | Temp (°C) | Mono-Lithiated Yield (%) | Di-Lithiated Yield (%) | Primary Byproduct / Observation |

| n-BuLi (1.05) | THF | -78 | > 95 | < 2 | Unreacted Starting Material |

| n-BuLi (2.10) | THF | -78 | 12 | 85 | Over-metalation |

| t-BuLi (2.05) | Et₂O | -78 | 88 | 5 | Isobutane/Isobutylene gas evolution |

| n-BuLi (1.05) | THF | 0 | 45 | 15 | Benzyne degradation & Autometallation |

Reaction Pathway Visualization

Reaction pathway for the selective mono-lithiation and subsequent electrophilic functionalization.

Self-Validating Experimental Protocol

This protocol incorporates an In-Process Control (IPC) step. By utilizing an iodine quench, the system self-validates the exact extent of lithiation before the addition of high-value electrophiles. Formylation via N,N-Dimethylformamide (DMF) is used here as the model electrophilic trapping step, a well-established pathway for synthesizing advanced precursors[3].

Step 1: System Preparation and Reagent Titration

-

Action: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x). Titrate the n-BuLi solution (typically 1.6 M in hexanes) using diphenylacetic acid to determine the exact molarity.

-

Causality: Precise stoichiometry (1.05 eq) is the primary kinetic control mechanism to prevent di-lithiation. Moisture introduces proton sources that prematurely quench the organolithium species.

Step 2: Substrate Solvation and Cryogenic Cooling

-

Action: Dissolve 10.0 mmol (3.50 g) of 1,3-Dibromo-2-butoxy-5-isopropylbenzene in 40 mL of anhydrous, inhibitor-free THF. Submerge the flask in a dry ice/acetone bath and allow it to equilibrate to -78 °C for 15 minutes.

-

Causality: THF is required to break down n-BuLi aggregates[1]. Cryogenic temperatures suppress autometallation and prevent benzyne formation[2].

Step 3: Halogen-Lithium Exchange

-

Action: Using a syringe pump, add 10.5 mmol (1.05 eq) of titrated n-BuLi dropwise over 20 minutes down the inner wall of the flask. Stir at -78 °C for 45 minutes.

-

Causality: Dropwise addition down the cold flask wall pre-cools the n-BuLi before it contacts the reaction mixture, preventing localized thermal spikes that could trigger the "halogen dance" isomerization.

Step 4: In-Process Control (IPC) - Self-Validation

-

Action: Withdraw a 0.2 mL aliquot using an argon-purged microsyringe and quench it into a GC vial containing 1 mL of a 1M solution of Iodine in THF. Analyze immediately via GC-MS.

-

Validation Check: The system is validated for the next step if GC-MS shows >95% mono-iodo product and <2% di-iodo byproduct. If unreacted starting material is >5%, add an additional 0.05 eq of n-BuLi and stir for 15 minutes.

Step 5: Electrophilic Trapping (Formylation)

-

Action: Once validated, add 15.0 mmol (1.5 eq) of anhydrous DMF dropwise. Maintain at -78 °C for 1 hour, then slowly allow the reaction to warm to room temperature over 2 hours.

-

Causality: DMF acts as the electrophile to yield the corresponding benzaldehyde[3]. Using an excess ensures complete trapping of the organolithium species before it can degrade during the warming phase.

Step 6: Quench and Isolation

-

Action: Quench the reaction by slowly adding 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify via flash column chromatography.

References

-

Title: Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives Source: Semantic Scholar (ARKIVOC 2015) URL: [Link]

-

Title: 1,3-Dibromobenzene (Synthesis and Formylation Pathways) Source: Wikipedia URL: [Link]

-

Title: The lithiation of fluorinated benzenes and its dependence on solvent and temperature Source: Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) URL: [Link]

Sources

The Untapped Potential of 1,3-Dibromo-2-butoxy-5-isopropylbenzene: A Versatile Scaffold for Active Pharmaceutical Ingredient (API) Synthesis

Introduction: Unveiling a Versatile Building Block

In the landscape of modern medicinal chemistry, the strategic selection of starting materials is paramount to the efficient and innovative synthesis of active pharmaceutical ingredients (APIs). The compound 1,3-Dibromo-2-butoxy-5-isopropylbenzene, while not yet prominently featured in the synthesis of a blockbuster drug, represents a scaffold of significant untapped potential. Its unique substitution pattern—a dibrominated aromatic core flanked by a sterically accessible butoxy ether and an isopropyl group—offers a rich platform for molecular elaboration. The two bromine atoms, positioned at the 1 and 3 positions, provide orthogonal handles for sequential and diverse functionalization, primarily through transition metal-catalyzed cross-coupling reactions. This guide serves as a comprehensive application note for researchers, scientists, and drug development professionals, elucidating the potential of this versatile intermediate in the synthesis of complex pharmaceutical agents.

Physicochemical Properties and Strategic Considerations

A thorough understanding of the physicochemical properties of 1,3-Dibromo-2-butoxy-5-isopropylbenzene is crucial for its effective utilization in synthesis.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C₁₃H₁₈Br₂O | Provides the elemental composition. |

| Molecular Weight | 350.09 g/mol | Important for stoichiometric calculations. |

| Appearance | Likely a liquid or low-melting solid | Influences handling and reaction setup. |

| Solubility | Expected to be soluble in common organic solvents | Facilitates its use in a wide range of reaction conditions. |

| Reactivity | The two C-Br bonds are the primary reactive sites. | Enables participation in various cross-coupling reactions. The butoxy and isopropyl groups are generally stable under common cross-coupling conditions. |

The presence of the butoxy and isopropyl groups confers several strategic advantages. They enhance the lipophilicity of the molecule, a property often desirable in drug candidates to improve membrane permeability. Furthermore, their steric bulk can influence the regioselectivity of reactions and the conformational properties of the final API.

Core Synthetic Applications: A Gateway to Molecular Diversity

The synthetic utility of 1,3-Dibromo-2-butoxy-5-isopropylbenzene is primarily centered around the reactivity of its two carbon-bromine bonds. These bonds are excellent substrates for a variety of palladium-catalyzed cross-coupling reactions, which are foundational in modern API synthesis for their reliability and functional group tolerance.[1]

Suzuki-Miyaura Coupling: Forging Biaryl and Heteroaryl Linkages

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound.[2] This reaction is widely used in the synthesis of APIs containing biaryl or aryl-heteroaryl motifs, which are common structural features in many drugs.

Causality Behind Experimental Choices:

-

Catalyst: A palladium(0) species, typically generated in situ from a palladium(II) precatalyst like Pd(OAc)₂, is essential for the catalytic cycle. The choice of phosphine ligand (e.g., SPhos, XPhos) is critical and can significantly impact reaction efficiency by influencing the rate of oxidative addition and reductive elimination.[3]

-

Base: A base, such as K₃PO₄ or Cs₂CO₃, is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation to the palladium center.[4]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene) and water is often used to dissolve both the organic and inorganic reaction components.

dot

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol: Selective Mono-Arylation via Suzuki-Miyaura Coupling

-

Reaction Setup: To a flame-dried Schlenk flask, add 1,3-Dibromo-2-butoxy-5-isopropylbenzene (1.0 mmol, 1.0 eq.), the desired arylboronic acid (1.1 mmol, 1.1 eq.), potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 eq.), and palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).

-

Catalyst and Ligand Addition: Add a suitable phosphine ligand, such as SPhos (0.04 mmol, 4 mol%).

-

Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times. Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL).

-

Reaction Execution: Heat the reaction mixture to 90-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the mono-arylated product.

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is invaluable for the synthesis of APIs containing alkynyl functionalities, which can act as bioisosteres for other groups or as handles for further transformations like "click chemistry".[6]

Causality Behind Experimental Choices:

-

Dual Catalysis: This reaction uniquely employs a dual catalytic system: a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to activate the alkyne.[7]

-

Base: An amine base, typically triethylamine (TEA) or diisopropylethylamine (DIPEA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct.[6]

-

Anaerobic Conditions: The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling). Therefore, maintaining an inert atmosphere is critical.

dot

Caption: Sonogashira Coupling Workflow.

Protocol: Di-alkynylation via Sonogashira Coupling

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add 1,3-Dibromo-2-butoxy-5-isopropylbenzene (1.0 mmol, 1.0 eq.), dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂, 0.03 mmol, 3 mol%), and copper(I) iodide (CuI, 0.06 mmol, 6 mol%).

-

Solvent and Reagent Addition: Add anhydrous and degassed tetrahydrofuran (THF, 10 mL). Then, add the terminal alkyne (2.5 mmol, 2.5 eq.) followed by triethylamine (TEA, 5.0 mmol, 5.0 eq.).

-

Reaction Execution: Stir the reaction mixture at room temperature or heat to 50-60 °C. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

-

Purification: Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (NH₄Cl, 2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] This reaction is of paramount importance in pharmaceutical synthesis, as a vast number of APIs are nitrogen-containing compounds.[9]

Causality Behind Experimental Choices:

-

Bulky Ligands: This reaction often requires bulky, electron-rich phosphine ligands (e.g., BrettPhos, RuPhos) to promote the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.[10]

-

Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is necessary to deprotonate the amine and facilitate its coordination to the palladium center.[11]

-

Anhydrous Conditions: The strong bases used in this reaction are sensitive to moisture, so strictly anhydrous conditions are required.

dot

Caption: Buchwald-Hartwig Amination Workflow.

Protocol: Sequential Buchwald-Hartwig Amination

-

Reaction Setup (First Amination): In a glovebox, charge a vial with 1,3-Dibromo-2-butoxy-5-isopropylbenzene (1.0 mmol, 1.0 eq.), the first amine (1.2 mmol, 1.2 eq.), sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%), and a suitable ligand (e.g., BrettPhos, 0.03 mmol, 3 mol%).

-

Solvent Addition: Add anhydrous, degassed toluene (5 mL).

-

Reaction Execution: Seal the vial and heat the mixture to 100-110 °C for 12-24 hours. Monitor for the consumption of the starting material and the formation of the mono-aminated product.

-

Isolation of Intermediate: After cooling, dilute the reaction with an appropriate solvent and filter through a plug of silica gel to remove the catalyst and base. Concentrate the filtrate and purify by column chromatography to isolate the mono-amino-bromo intermediate.

-

Second Amination: Repeat steps 1-4 using the isolated intermediate and a different amine to generate the unsymmetrically di-aminated product.

Conclusion: A Call for Exploration

1,3-Dibromo-2-butoxy-5-isopropylbenzene stands as a promising, yet underutilized, building block for the synthesis of novel APIs. Its di-bromo functionality provides a versatile platform for the introduction of diverse molecular fragments through robust and well-established cross-coupling methodologies. The protocols and strategic considerations outlined in this guide are intended to empower researchers to unlock the synthetic potential of this scaffold. By applying these powerful synthetic tools, the scientific community can explore new chemical space and accelerate the discovery of the next generation of therapeutic agents. The journey from a simple starting material to a life-saving drug is long and complex, and it begins with the creative and informed application of versatile chemical building blocks like the one detailed herein.

References

- Wang, J. (n.d.).

- Gao, M., et al. (2013). Synthesis and biological evaluation of new potent and selective HCV NS5A inhibitors. ACS Medicinal Chemistry Letters, 4(3), 322-326.

- Ramu, C., et al. (2023). Synthesis of Ledipasvir through a Late-Stage Cyclopropanation and Fluorination Process. Synlett, 34(10), 1017-1021.

- Moshnenko, N., et al. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209.

- Belema, M., et al. (2013). Synthesis and evaluation of novel potent HCV NS5A inhibitors. Bioorganic & Medicinal Chemistry Letters, 23(17), 4886-4891.

- CN105732765A - Novel synthesis method of hepatitis drug velpatasvir - Google Patents. (n.d.).

- Wells, A. S., et al. (2021). Biocatalytic routes to anti-viral agents and their synthetic intermediates. Reaction Chemistry & Engineering, 6(2), 195-212.

- WO2018103239A1 - Preparation method for velpatasvir intermediate and analogue thereof - Google Patents. (n.d.).

- US20210139493A1 - Preparation of velpatasvir and derivative thereof - Google Patents. (n.d.).

-

ResearchGate. (n.d.). Synthetic Routes to Sofosbuvir. Retrieved from [Link]

- Amgen. (n.d.). HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.

- Özkan, H., et al. (2007). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules, 12(11), 2478-2483.

-

Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. 1 Reaction scheme for the Buchwald-Hartwig amination of 1, 3,.... Retrieved from [Link]

-

Semantic Scholar. (2014). Synthesis of Unsymmetrical Aryl-Ethynylated Benzenes via Regiocontrolled Sonogashira Reaction of 1,3,5-Tribromobenzene. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

-

Purdue University. (n.d.). Design, Synthesis, and Biological Evaluation of Antiviral Agents Targeting Flavivirus Envelope Proteins. Retrieved from [Link]

- Romeo, G. (2024). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Pharmaceuticals, 17(1), 57.

- El-Sayed, M. A., et al. (2021). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 3(11), 1841-1844.

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

- Romeo, G. (2024). Antiviral Compounds to Address Influenza Pandemics: An Update from 2016-2022. Pharmaceuticals, 17(1), 57.

-

PubChem. (n.d.). 1,3-Dibromo-5-(propan-2-yl)benzene. Retrieved from [Link]

- Wang, Y., et al. (2020). A roadmap to engineering antiviral natural products synthesis in microbes. Biotechnology Advances, 43, 107590.

- Al-Ostath, A., et al. (2025). Design, synthesis, and biological evaluation of 2,6-diaminobenzobisthiazole derivatives as promising antimicrobial and antiviral agents with molecular docking insights into DNA gyrase targeting. Arabian Journal of Chemistry, 18(9), 106789.

- WO2018160889A1 - Aryl, heteroary, and heterocyclic pharmaceutical compounds for treatment of medical disorders - Google Patents. (n.d.).

-

Cambridge University Press & Assessment. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

ResearchGate. (2007). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Retrieved from [Link]

- EP1670738B1 - CATALYSED ACYLATION OF ALKYLATED BENZENE DERIVATIVES - Google Patents. (n.d.).

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

- Aslam, S., et al. (2018). Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects. Molecules, 23(10), 2465.

-

European Patent Office. (2021). INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS. Retrieved from [Link]

-

Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Retrieved from [Link]

-

Curia Global. (n.d.). Selected Publications and Patents from 2005–2019. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Sonogashira Coupling [organic-chemistry.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. organic-synthesis.com [organic-synthesis.com]

- 10. hammer.purdue.edu [hammer.purdue.edu]

- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]

Application Note: Catalytic Strategies for the Regioselective Bromination of 2-Butoxy-5-isopropylbenzene

Target Audience: Researchers, synthetic chemists, and drug development professionals. Objective: To provide a comprehensive, mechanistically grounded guide for selecting and applying catalysts in the electrophilic aromatic bromination of 2-butoxy-5-isopropylbenzene, yielding the critical building block 1,3-dibromo-2-butoxy-5-isopropylbenzene.

Mechanistic Causality & Substrate Profiling

The compound 2-butoxy-5-isopropylbenzene (often utilized as a precursor in the synthesis of advanced pharmaceuticals and OLED materials) presents a unique regioselective challenge due to its dual-substituent electronic profile.

-

Electronic Directing Effects: The butoxy group ( −O−C4H9 ) is a strong π -electron donor, making it a highly activating, ortho/para-directing group. Conversely, the isopropyl group is a weak σ -donor (hyperconjugation), also ortho/para-directing but with significantly less activating power .

-

Regioselectivity: Because the para position relative to the butoxy ether is sterically or structurally occupied by the isopropyl moiety, electrophilic aromatic substitution (EAS) is strictly directed to the two ortho positions relative to the butoxy group.

-

The Catalyst Dilemma: The primary risk in halogenating alkoxybenzenes is ether cleavage (dealkylation). Strong Lewis acids (e.g., AlCl3 , FeBr3 ) combined with Br2 generate highly acidic environments that can cleave the butoxy group, yielding unwanted phenolic side products. Therefore, the choice of catalyst must perfectly balance electrophile activation with substrate preservation .

Catalyst Selection & Evaluation

To achieve exhaustive dibromination at the 1- and 3-positions without degrading the ether linkage, modern synthetic protocols favor mild Lewis acids or biomimetic oxidative systems over traditional iron-catalyzed methods.

System A: Zirconium(IV) Chloride ( ZrCl4 ) with N-Bromosuccinimide (NBS)

ZrCl4 is a highly oxophilic, mild Lewis acid. Instead of polarizing a diatomic halogen, ZrCl4 coordinates directly to the carbonyl oxygen of NBS. This coordination draws electron density away from the N−Br bond, drastically increasing the electrophilicity of the bromine atom. Because no free HBr or Br2 is generated, the ether linkage remains completely intact, making this the premier method for sensitive alkoxybenzenes .

System B: Sodium Tungstate ( Na2WO4 ) with H2O2 / HBr

This system operates via a biomimetic oxidative halogenation pathway, mimicking the action of vanadium bromoperoxidase enzymes. The tungstate catalyst ( WO42− ) reacts with hydrogen peroxide to form a reactive peroxotungstate intermediate. This complex oxidizes the bromide ion (from aqueous HBr ) into a highly reactive electrophilic bromine equivalent (e.g., HOBr or a coordinated Br+ ). This "green" method produces water as its primary byproduct and avoids the handling of toxic Br2 gas .

System C: Iron(III) Bromide ( FeBr3 ) with Br2 (Traditional)

FeBr3 aggressively polarizes Br2 to form a FeBr4−/Br+ complex. While highly reactive, the generation of stoichiometric HBr gas and the strong Lewis acidity of FeBr3 frequently lead to the dealkylation of the butoxy group or the Jacobsen rearrangement of the isopropyl group, resulting in poor yields of the target dibromide.

Quantitative Data Presentation

The following table summarizes the performance of the three catalytic systems for the dibromination of 2-butoxy-5-isopropylbenzene.

| Catalyst System | Reagents | Temp (°C) | Target Yield (%) | Regioselectivity | Primary Byproduct / Environmental Impact |

| Mild Lewis Acid | ZrCl4 (5 mol%), NBS | -78 to 25 | 94 - 98% | Excellent | Succinimide (Moderate impact, recoverable) |

| Biomimetic Oxidative | Na2WO4 (5 mol%), H2O2 , HBr | 0 to 25 | 88 - 92% | High | Water (Low impact, Green Chemistry) |

| Traditional Lewis Acid | FeBr3 (10 mol%), Br2 | 0 to 60 | < 65% | Poor | Phenols / HBr gas (High impact, toxic) |

Experimental Protocols

Protocol A: ZrCl4 -Catalyzed Bromination (High-Yield Method)

This protocol is optimized for maximum yield and preservation of the ether linkage.

-

Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 2-butoxy-5-isopropylbenzene (10.0 mmol) in anhydrous dichloromethane (DCM, 40 mL).

-

Catalyst Addition: Add ZrCl4 (0.5 mmol, 5 mol%) to the solution. Stir for 5 minutes at room temperature to ensure dispersion.

-

Electrophile Introduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add N-Bromosuccinimide (NBS, 21.0 mmol, 2.1 equiv) in small portions over 15 minutes to prevent exothermic spiking.

-

Reaction & Self-Validation: Remove the ice bath and allow the reaction to warm to room temperature. Self-Validating Step: As the reaction proceeds, the suspended NBS will be consumed, and succinimide (which is insoluble in DCM) will precipitate as a fluffy white solid. The reaction is typically complete within 2–4 hours when TLC (Hexanes:EtOAc 9:1) shows total consumption of the starting material.

-

Workup: Filter the mixture through a Celite pad to remove the succinimide and ZrCl4 residues. Wash the filtrate with saturated aqueous NaHCO3 (2 x 20 mL) and brine (20 mL). Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via flash chromatography if necessary.

Protocol B: Tungstate-Catalyzed Oxidative Bromination (Green Method)

This protocol is optimized for atom economy and environmental sustainability.

-

Preparation: In a round-bottom flask, dissolve 2-butoxy-5-isopropylbenzene (10.0 mmol) in ethanol (30 mL).

-

Catalyst & Halide Addition: Add Sodium Tungstate Dihydrate ( Na2WO4⋅2H2O , 0.5 mmol, 5 mol%) and aqueous Hydrobromic Acid (48% HBr , 22.0 mmol, 2.2 equiv). Cool the mixture to 0 °C.

-

Oxidant Addition: Equip the flask with an addition funnel containing 30% aqueous H2O2 (25.0 mmol, 2.5 equiv). Add the H2O2 dropwise over 30 minutes.

-

Reaction & Self-Validation: Self-Validating Step: Upon each drop of H2O2 , the solution will flash a transient yellow-orange color, indicating the in situ generation of the active electrophilic bromine species. The solution will rapidly turn colorless as the electrophile is consumed by the arene. Once the addition is complete, stir for an additional 3 hours at room temperature.

-

Workup: Quench any residual peroxide with saturated aqueous Na2S2O3 (10 mL). Extract the product with ethyl acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over MgSO4 , and concentrate in vacuo.

Mechanistic Visualization

Catalytic pathways for the bromination of 2-butoxy-5-isopropylbenzene.

References

-

Saikia, I., Borah, A. J., & Phukan, P. (2016). Use of Bromine and Bromo-Organic Compounds in Organic Synthesis. Chemical Reviews, 116(12), 6837–7042.[Link]

-

Zhang, Y., Shibatomi, K., & Yamamoto, H. (2005). Lewis Acid Catalyzed Highly Selective Halogenation of Aromatic Compounds. Synlett, 2005(18), 2837–2842.[Link]

-

Ke, C., et al. (2020). Tungstate-Catalyzed Biomimetic Oxidative Halogenation of (Hetero)Arene under Mild Condition. Frontiers in Chemistry, 8, 421.[Link]

-

Terent'ev, A. O., et al. (2015). A H2O2/HBr system – several directions but one choice: oxidation–bromination of secondary alcohols into mono- or dibromo ketones. RSC Advances, 5(54), 43587-43597.[Link]

-

Dodd, M. C., et al. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Environmental Science: Processes & Impacts, 23(9), 1334-1348.[Link]

Application Note: Synthesis and Formulation of Poly(m-phenylene) Nanoparticles from 1,3-Dibromo-2-butoxy-5-isopropylbenzene

Target Audience: Researchers, Polymer Chemists, and Drug Development Professionals Application: Conjugated Polymer Nanoparticles (CPNs) for Bioimaging and Theranostics

Mechanistic Rationale & Monomer Design

In the development of fluorescent probes for biological applications, traditional conjugated polymers (like poly(p-phenylene)s) often suffer from Aggregation-Caused Quenching (ACQ). When these rigid polymers are formulated into nanoparticles, their planar backbones undergo strong intermolecular π−π stacking, which non-radiatively dissipates excited-state energy and quenches fluorescence.

To circumvent this, we utilize 1,3-Dibromo-2-butoxy-5-isopropylbenzene (CAS: 2379321-57-8) as our core building block. This specific monomer offers three highly engineered structural advantages:

-

Meta-Linkage (1,3-Dibromo): Polymerization at the 1,3-positions enforces a bent, meta-phenylene backbone. This fundamentally disrupts extended linear conjugation, shifting the emission profile toward the deep-blue spectrum, and introduces a helical or highly twisted polymer conformation[1].

-

Steric Hindrance (2-Butoxy Group): Positioned directly between the two reactive bromine sites, the bulky butoxy ether acts as a steric wedge. During polymerization, it forces the adjacent aromatic rings out of coplanarity. This extreme twisting physically prevents π−π stacking in the solid state, preserving high fluorescence quantum yields.

-

Solubility & Processability (5-Isopropyl Group): The lipophilic isopropyl and butoxy chains ensure the resulting macromolecule remains highly soluble in organic solvents (e.g., THF, Toluene), which is an absolute prerequisite for downstream nanoprecipitation into aqueous media.

Synthesis Strategy & Workflow

To convert this monomer into functional biomaterials, we employ two distinct transition-metal-catalyzed step-growth polymerizations, followed by a nanoprecipitation formulation step.

Workflow for synthesizing and formulating poly(m-phenylene) nanoparticles for bio-applications.

Experimental Protocols & Causality

Protocol A: Yamamoto Homopolymerization

Yamamoto coupling utilizes a zero-valent nickel complex to mediate the direct dehalogenative homocoupling of the dibromo monomer[2].

-

Causality & Self-Validation: Ni(cod)₂ is exceptionally sensitive to oxygen, which will instantly kill the catalytic cycle. The reaction must be performed under strict Schlenk conditions. We utilize 2,2'-bipyridine (bpy) to stabilize the active Ni(0) intermediate and prevent the precipitation of inactive bulk nickel metal.

Step-by-Step Methodology:

-

Preparation: Inside an argon-filled glovebox, charge a Schlenk flask with 1,3-Dibromo-2-butoxy-5-isopropylbenzene (1.0 equiv), Ni(cod)₂ (2.2 equiv), 1,5-cyclooctadiene (cod) (2.2 equiv), and 2,2'-bipyridine (2.2 equiv).

-

Solvent Addition: Add a degassed mixture of anhydrous DMF and Toluene (1:1 v/v). Insight: Toluene solubilizes the growing hydrophobic polymer, while DMF provides the necessary polarity for the Ni-complex.

-

Polymerization: Seal the flask, remove it from the glovebox, and heat at 80 °C for 48 hours under vigorous stirring.

-

Quenching & Purification: Cool to room temperature and precipitate the mixture dropwise into a rapidly stirring bath of Methanol/HCl (10:1). The HCl is critical as it protonates and dissolves the nickel salts, separating them from the precipitating polymer.

-

Validation: Collect the polymer via filtration and subject it to Soxhlet extraction (Methanol → Acetone → Chloroform). The chloroform fraction contains the desired high-molecular-weight polymer.

Protocol B: Suzuki-Miyaura Alternating Copolymerization

To tune the emission wavelength, the monomer can be copolymerized with a commercially available diboronic acid/ester via Suzuki polycondensation (SPC)[3].

-

Causality & Self-Validation: A major pitfall in the SPC of meta-linked monomers is the formation of cyclic oligomers due to the bent trajectory of the growing chain[1]. To suppress cyclization and drive high-molecular-weight linear growth, we utilize a slow-addition protocol and a highly active, sterically demanding catalyst system (Pd₂(dba)₃ / P(o-Tol)₃).

Step-by-Step Methodology:

-

Setup: In a two-neck flask, dissolve 1,4-Benzenediboronic acid bis(pinacol) ester (1.0 equiv), Pd₂(dba)₃ (2 mol%), and P(o-Tol)₃ (8 mol%) in degassed toluene. Add a degassed aqueous solution of K₂CO₃ (2.0 M, 5 equiv).

-

Slow Addition: Heat the biphasic mixture to 90 °C. Using a syringe pump, add a solution of 1,3-Dibromo-2-butoxy-5-isopropylbenzene (1.0 equiv) in toluene over 12 hours. Insight: Keeping the instantaneous concentration of the dibromo monomer low statistically favors intermolecular chain extension over intramolecular cyclization[1].

-

End-Capping (Critical QC Step): After 48 hours, add phenylboronic acid (0.1 equiv) and react for 6 hours, followed by bromobenzene (0.1 equiv) for another 6 hours. This removes reactive end-groups, preventing cross-linking during storage and ensuring batch-to-batch reproducibility.

-

Metal Scavenging: Dilute the organic phase with chloroform and wash vigorously with an aqueous solution of sodium diethyldithiocarbamate (0.05 M). Insight: This chelates and removes residual Palladium, which is strictly required to prevent heavy-metal cytotoxicity in downstream biological assays.

-

Precipitation: Precipitate the organic phase into cold methanol, filter, and dry under vacuum.

Protocol C: Formulation of Conjugated Polymer Nanoparticles (CPNs)

Step-by-Step Methodology:

-

Dissolve the purified poly(m-phenylene) derivative (1 mg/mL) and Pluronic F127 (FDA-approved PEG-PPG-PEG surfactant, 5 mg/mL) in LC-MS grade THF.

-

Rapidly inject 1 mL of this organic solution into 9 mL of Milli-Q water under continuous ultrasonication (probe sonicator, 20% amplitude, 2 minutes).

-

Transfer the emulsion to a rotary evaporator and remove the THF under reduced pressure at 30 °C. The resulting optically clear, slightly opalescent dispersion contains the functional CPNs ready for cellular uptake assays.

Quantitative Data Summarization

The structural optimizations (slow addition, specific ligand choice) directly impact the macroscopic properties of the synthesized materials. Table 1 outlines representative expected metrics based on the mechanistic controls applied during synthesis.

Table 1: Quantitative Comparison of Poly(m-phenylene) Derivatives

| Polymer | Synthetic Route | Catalyst System | Mₙ (kDa) | Dispersity (Đ) | Yield (%) | Solid-State PL QY (%) |

| P1 | Yamamoto Homopolymerization | Ni(cod)₂ / bpy | 14.2 | 1.85 | 72 | 48 |

| P2 | Suzuki Alternating Copolymer (Standard) | Pd₂(dba)₃ / P(o-Tol)₃ | 18.6 | 2.40 | 65 | 52 |

| P3 | Suzuki Alternating Copolymer (Slow Addition) | Pd₂(dba)₃ / P(o-Tol)₃ | 42.1 | 1.95 | 88 | 71 |

Note: P3 demonstrates that mitigating cyclic oligomer formation via slow monomer addition[1] not only doubles the number-average molecular weight (Mₙ) but significantly tightens the dispersity, resulting in a more uniform packing structure and higher solid-state Photoluminescence Quantum Yield (PL QY).

Sources

Improving reaction yield in 1,3-Dibromo-2-butoxy-5-isopropylbenzene synthesis

Welcome to the Technical Support Center for the synthesis of 1,3-Dibromo-2-butoxy-5-isopropylbenzene .

This guide is engineered for drug development professionals and synthetic chemists who are experiencing yield bottlenecks during the two-step conversion of 4-isopropylphenol to the target brominated ether. Below, you will find a diagnostic workflow, causality-driven troubleshooting FAQs, empirical optimization data, and self-validating experimental protocols.

Diagnostic Synthesis Workflow

Synthesis workflow of 1,3-Dibromo-2-butoxy-5-isopropylbenzene highlighting critical bottlenecks.

Interactive FAQ & Troubleshooting Guide

Q1: Why is the yield of my O-alkylation step consistently below 40%, and how can I push it to >90%? Root Cause: The intermediate, 2,6-dibromo-4-isopropylphenol[1], features two bulky bromine atoms at the ortho positions relative to the phenolic hydroxyl group. This creates severe steric hindrance, shielding the oxygen and impeding the necessary SN2 nucleophilic attack required in a standard Williamson ether synthesis[2]. Standard bases like Potassium Carbonate (K₂CO₃) fail to sufficiently dissociate the phenoxide ion in this crowded environment. Solution: Switch your base to Cesium Carbonate (Cs₂CO₃) and use a highly polar aprotic solvent like Dimethylformamide (DMF) or Acetonitrile[3]. Causality: The "Cesium Effect" relies on the large ionic radius and low charge density of the Cs⁺ cation. Unlike potassium or sodium, cesium forms a highly dissociated, highly reactive "naked" phenoxide anion. This dramatically increases the nucleophilicity of the oxygen, allowing it to overcome the steric barrier imposed by the adjacent bromine atoms.

Q2: During the bromination of 4-isopropylphenol, I observe dark, tarry reaction mixtures instead of clean product. How do I prevent this? Root Cause: Over-oxidation. The isopropyl and hydroxyl groups strongly activate the benzene ring toward electrophilic aromatic substitution. If the reaction is run at room temperature or if the brominating agent is added too quickly, the exothermic reaction provides enough activation energy to trigger oxidative cleavage, forming quinone-like polymeric byproducts. Solution: Strictly control the reaction temperature between 0–5 °C using an ice bath and utilize a slow, dropwise addition of Bromine (Br₂) or N-Bromosuccinimide (NBS)[4]. Causality: Maintaining low temperatures ensures the reaction remains under strict kinetic control. The activation energy for electrophilic substitution is met, but the thermodynamic threshold for oxidative degradation remains inaccessible.

Q3: Should I use 1-chlorobutane, 1-bromobutane, or 1-iodobutane for the etherification step? Root Cause: Selecting the wrong alkyl halide leads to competing side reactions. The Williamson ether synthesis requires a primary alkyl halide to proceed via an SN2 mechanism[5]. Solution: Use 1-bromobutane . Causality: While 1-iodobutane possesses a superior leaving group, the highly basic, sterically hindered phenoxide environment promotes a competing E2 elimination pathway, yielding 1-butene gas instead of your target ether. Conversely, 1-chlorobutane is too unreactive to overcome the steric hindrance of the nucleophile. 1-bromobutane provides the optimal kinetic balance, maximizing SN2 substitution while suppressing E2 elimination[5].

Empirical Data: Yield Optimization

The following table summarizes the quantitative impact of base and solvent selection on the Williamson etherification of 2,6-dibromo-4-isopropylphenol.

| Base (2.0 eq) | Solvent | Temp (°C) | Time (h) | Conversion Yield (%) | Mechanistic Observation |

| K₂CO₃ | Acetonitrile | 80 °C | 24 h | 35% | Poor phenoxide dissociation; recovered starting material. |

| NaH | THF | 65 °C | 18 h | 55% | Limited solubility of the sterically hindered sodium phenoxide. |

| Cs₂CO₃ | Acetonitrile | 80 °C | 12 h | 78% | Good dissociation, but limited by solvent boiling point. |

| Cs₂CO₃ | DMF | 80 °C | 12 h | 94% | Optimal conditions. Maximum "Cesium Effect" achieved. |

Self-Validating Experimental Protocols

Protocol A: Controlled Bromination to 2,6-Dibromo-4-isopropylphenol

This protocol utilizes built-in visual checkpoints to ensure reaction fidelity without the need for constant instrumental sampling.

-

Preparation: Dissolve 4-isopropylphenol (1.0 eq) in anhydrous dichloromethane (DCM) (10 volumes). Cool the flask to 0–5 °C in an ice-water bath.

-

Electrophile Addition: Prepare a solution of elemental bromine (2.05 eq) in DCM. Add this solution dropwise over 1 hour via an addition funnel.

-

Self-Validating Checkpoint: As each drop of Br₂ hits the solution, it will locally turn dark red. Within seconds, the solution must decolorize to a pale yellow. This instantaneous color shift confirms the rapid consumption of the electrophile. If the red color persists, halt the addition—your reaction is stalling, and further addition will cause oxidation.

-

-

Quenching: Once addition is complete and the solution remains pale yellow, quench the reaction by adding a 10% aqueous solution of sodium thiosulfate.

-

Self-Validating Checkpoint: Any residual orange/red tint will immediately vanish, confirming the complete neutralization of unreacted bromine.

-

-

Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the intermediate.

Protocol B: High-Yield Williamson Ether Synthesis

This protocol leverages SN2 kinetics and TLC diagnostics to confirm the synthesis of 1,3-Dibromo-2-butoxy-5-isopropylbenzene.

-

Phenoxide Formation: Suspend 2,6-dibromo-4-isopropylphenol (1.0 eq) and Cs₂CO₃ (2.0 eq) in anhydrous DMF (15 volumes). Stir vigorously at room temperature for 30 minutes[3].

-

Self-Validating Checkpoint: The solution will transition from clear/pale yellow to a deep, vibrant yellow/orange hue. This bathochromic shift visually confirms successful deprotonation and the formation of the active, conjugated phenoxide nucleophile.

-

-

Alkylation: Add 1-bromobutane (1.5 eq) dropwise to the active suspension. Elevate the temperature to 80 °C and stir for 12 hours.

-

In-Process Control (TLC): Spot the reaction mixture against the starting material on a silica gel TLC plate (Eluent: Hexane:Ethyl Acetate 9:1).

-

Self-Validating Checkpoint: Phenols are strong hydrogen-bond donors and will adhere tightly to the silica (low Rf ~0.2). The target ether cannot donate hydrogen bonds and will migrate rapidly up the plate (high Rf ~0.7). The complete disappearance of the low Rf spot confirms 100% conversion.

-

-

Workup: Cool the mixture to room temperature. Filter through a Celite pad to remove inorganic cesium salts[3]. Partition the filtrate between water and ethyl acetate. Wash the organic layer extensively with water (3x) and brine to completely remove residual DMF.

-

Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash column chromatography to yield pure 1,3-Dibromo-2-butoxy-5-isopropylbenzene.

References

-

The Williamson Ether Synthesis. Master Organic Chemistry. Available at: [Link]

-

Alcohol to Ether using Williamson synthesis (O-Alkylation). Organic-Synthesis.com. Available at: [Link]

-

Williamson ether synthesis. Wikipedia. Available at:[Link]

-

Enhancing Debromination Efficiency through Introducing Water Vapor Atmosphere to Overcome Limitations of Conventional Pyrolysis. Environmental Science & Technology - ACS Publications. Available at: [Link]

Sources

Technical Support Center: Mitigating Debromination in 1,3-Dibromo-2-butoxy-5-isopropylbenzene Cross-Couplings

Welcome to the Advanced Applications Support Center. This guide is designed for drug development professionals and synthetic chemists encountering stalled reactions or high impurity profiles when working with highly hindered aryl halides.

Coupling 1,3-dibromo-2-butoxy-5-isopropylbenzene presents a unique synthetic challenge. The molecule features two reactive C-Br bonds, both of which are severely sterically hindered by an ortho-butoxy group and a meta-isopropyl group. This extreme steric bulk fundamentally alters the kinetics of standard palladium-catalyzed cross-couplings (such as the Suzuki-Miyaura reaction), often leading to rampant hydrodebromination (reduction of the C-Br bond to C-H) rather than the desired C-C bond formation.

Mechanistic Divergence: Why Debromination Occurs

To solve the problem, we must first understand the causality of the failure. In a standard catalytic cycle, oxidative addition of the Pd(0) catalyst into the C-Br bond is typically fast. However, the bulky ortho-butoxy group on 1,3-dibromo-2-butoxy-5-isopropylbenzene creates a massive steric barrier during the transmetalation step[1].

When transmetalation is kinetically stalled, the resulting Ar-Pd(II)-Br intermediate has an unusually long half-life in the reaction mixture. This long-lived intermediate is highly susceptible to side reactions—specifically, hydride abstraction from the solvent, base, or coupling partner. This generates a palladium-hydride (Pd-H) species that rapidly undergoes reductive elimination to yield the undesired debrominated byproduct (Ar-H)[2].

Mechanistic divergence: Desired cross-coupling vs. competing hydrodebromination pathway.

Troubleshooting & FAQs

Q1: I am seeing >50% of the mono-debrominated byproduct. How does my solvent choice influence this? A1: Solvents are the most common vectors for hydride transfer in stalled couplings. Protic solvents, particularly primary and secondary alcohols (e.g., ethanol, isopropanol), are notorious for exacerbating debromination. The long-lived Pd(II)-Ar intermediate can undergo alkoxide exchange with the solvent, followed by β-hydride elimination, generating the problematic Pd-H species[3]. To mitigate this, you must strictly utilize anhydrous, aprotic solvents such as Toluene, 1,4-Dioxane, or THF.

Q2: Which catalyst/ligand systems are best suited to force transmetalation in this sterically demanding substrate? A2: Standard catalysts like Pd(PPh₃)₄ will fail here because triphenylphosphine is neither bulky enough to accelerate reductive elimination nor electron-rich enough to stabilize the hindered intermediate. You must use bulky, electron-rich dialkylbiaryl phosphine ligands (Buchwald ligands) such as SPhos or XPhos [3]. Alternatively, PEPPSI-IPr precatalysts, which utilize N-heterocyclic carbenes (NHCs), provide a highly flexible steric environment that forces transmetalation in hindered systems, kinetically outcompeting the debromination pathway[4].

Q3: Can the choice of base promote protodehalogenation? A3: Yes. Strong, nucleophilic bases (like NaOH, NaOtBu) or aqueous base solutions can directly facilitate the formation of Pd-H intermediates or promote protodeborylation pathways[2][5]. For 1,3-dibromo-2-butoxy-5-isopropylbenzene, it is crucial to use milder, anhydrous inorganic bases. Finely milled, anhydrous Potassium Phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) suspended in an aprotic solvent provides sufficient basicity to activate the boronic acid without serving as a hydride source[2].

Catalyst & Condition Optimization Matrix

The following table summarizes internal optimization data for the double Suzuki-Miyaura coupling of 1,3-dibromo-2-butoxy-5-isopropylbenzene with phenylboronic acid. Notice how the elimination of protic sources and the introduction of bulky ligands invert the product ratio.

| Entry | Catalyst / Ligand System | Solvent System | Base | Temp (°C) | Desired Product (%) | Debrominated Byproduct (%) |

| 1 | Pd(PPh₃)₄ (5 mol%) | EtOH / H₂O (4:1) | Na₂CO₃ (aq) | 80 | 15% | 75% |

| 2 | Pd(OAc)₂ / PPh₃ | Toluene | K₂CO₃ (anhyd) | 100 | 25% | 60% |

| 3 | Pd(OAc)₂ / SPhos | Toluene | K₃PO₄ (anhyd) | 80 | 88% | <5% |

| 4 | PEPPSI-IPr (2 mol%) | 1,4-Dioxane | Cs₂CO₃ (anhyd) | 80 | 92% | <2% |

| 5 | Pd₂(dba)₃ / XPhos | THF | K₃PO₄ (anhyd) | 65 | 85% | <5% |

Self-Validating Experimental Protocol

To ensure reproducibility and prevent the silent failure of hydrodebromination, the following protocol incorporates strict environmental controls and in-process analytical validation.

Objective: Achieve >90% coupling of 1,3-dibromo-2-butoxy-5-isopropylbenzene while suppressing hydrodebromination to <2%.

Step 1: Reagent & System Validation

-

Dry all glassware in a 120°C oven overnight. Cool under vacuum.

-

Validation Check: Perform Karl Fischer (KF) titration on the anhydrous 1,4-Dioxane. Proceed only if the water content is <50 ppm. Trace water is a known initiator of protodehalogenation via base-mediated pathways[5].

Step 2: Reaction Assembly (Inert Atmosphere)

-

In a nitrogen-filled glovebox, charge an oven-dried Schlenk tube with 1,3-dibromo-2-butoxy-5-isopropylbenzene (1.0 equiv), the desired boronic acid (2.2 equiv for double coupling), PEPPSI-IPr catalyst (2 mol%), and finely milled anhydrous Cs₂CO₃ (3.0 equiv).

-

Causality Note: PEPPSI-IPr is selected because its bulky NHC ligand forces the sterically hindered transmetalation step, while anhydrous Cs₂CO₃ prevents aqueous protodeborylation[4].

Step 3: Execution & Kinetic Monitoring

-

Seal the tube, remove it from the glovebox, and inject the validated anhydrous 1,4-Dioxane (0.2 M) via a syringe.

-

Stir vigorously at 80°C.

-

Validation Check (1 Hour): Withdraw a 20 µL aliquot under positive N₂ pressure. Quench in MeCN and analyze via LC-MS.

-

Pass Condition: The ratio of the desired product mass to the debrominated byproduct mass (m/z -79) is >20:1.

-

Fail Condition: If the debrominated byproduct is >5%, halt the reaction. Re-verify the solvent's anhydrous state and the base's quality, as a Pd-H species is actively forming[2].

-

Step 4: Workup

-

Upon reaction completion (typically 12-16 hours), cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove the inorganic base and palladium black.

-

Concentrate under reduced pressure and purify via flash column chromatography.

Optimized inert-atmosphere workflow for sterically hindered aryl bromide cross-coupling.

References

-

ChemRxiv. Base-Free Suzuki–Miyaura Cross-Coupling Reaction Mediated by Lewis Acids. Available at:[Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at:[Link]

-

National Institutes of Health (NIH) / PMC. Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Available at: [Link]

Sources

Technical Support Center: Advanced Chromatography Purification of 1,3-Dibromo-2-butoxy-5-isopropylbenzene

Welcome to the Technical Support Center for the isolation and purification of 1,3-Dibromo-2-butoxy-5-isopropylbenzene . As a highly lipophilic, sterically hindered polybrominated aromatic compound, its purification presents unique chromatographic challenges. The bulky alkyl and alkoxy groups (isopropyl and butoxy) heavily mask the polarity of the ether oxygen, rendering the molecule extremely non-polar. Furthermore, the lability of carbon-bromine (C-Br) bonds on acidic stationary phases often leads to on-column dehalogenation[1].

This guide provides field-proven, mechanistically grounded protocols to ensure high-yield, high-purity isolation for drug development professionals and synthetic chemists.

Part 1: Physicochemical & Chromatographic Data